Perimycin A

Hemolysis Ionophoric selectivity Membrane permeability

Perimycin A is the major bioactive component of the perimycin complex, an aromatic heptaene macrolide polyene antibiotic produced by Streptomyces coelicolor var. aminophilus.

Molecular Formula C59H88N2O17
Molecular Weight 1097.3 g/mol
CAS No. 62327-61-1
Cat. No. B1245634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerimycin A
CAS62327-61-1
Synonymsperimycin A
Molecular FormulaC59H88N2O17
Molecular Weight1097.3 g/mol
Structural Identifiers
SMILESCC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C)OC4C(C(C(C(O4)C)N)O)O
InChIInChI=1S/C59H88N2O17/c1-36-18-16-14-12-10-8-6-7-9-11-13-15-17-19-49(76-58-56(73)55(72)54(60)39(4)75-58)33-52-38(3)51(70)35-59(74,78-52)34-48(68)30-46(66)28-44(64)26-43(63)27-45(65)29-47(67)32-53(71)77-57(36)37(2)20-25-42(62)31-50(69)40-21-23-41(61-5)24-22-40/h6-19,21-24,36-39,42-44,46-49,51-52,54-58,61-64,66-68,70,72-74H,20,25-35,60H2,1-5H3/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+/t36-,37-,38+,39+,42?,43+,44-,46-,47+,48-,49-,51-,52-,54+,55-,56-,57-,58-,59+/m0/s1
InChIKeySIJFZOSSGXKJCI-FTNWOYNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Perimycin A (CAS 62327-61-1): Procurement-Relevant Identity, Class, and Structural Baseline


Perimycin A is the major bioactive component of the perimycin complex, an aromatic heptaene macrolide polyene antibiotic produced by Streptomyces coelicolor var. aminophilus [1]. Its revised gross structure features a polyketide heptaene chromophore, a perosamine sugar moiety, and a characteristic cyclic 15,19-hemiacetal; the keto group is positioned at C-5 rather than the originally assigned C-13 [2]. Perimycin A lacks the free carboxyl group at C-18 that is present in closely related aromatic heptaenes such as vacidin A, rendering it positively charged rather than amphoteric [3]. The compound exhibits broad antifungal activity, primarily via ergosterol binding in the fungal cell membrane, and is currently applied predominantly in non-clinical research and agricultural settings [1].

Class Aromatic heptaene macrolide polyene antibiotic
Charge Positively charged (non-amphoteric, C-18 carboxyl absent)
Research use Antifungal membrane studies, agricultural fungicide R&D, QC reference

Why Perimycin A Cannot Be Interchanged with Other Heptaene Macrolides: Procurement-Risk Rationale


Aromatic heptaene macrolides are not functionally interchangeable, as differences in the polar head charge, the presence or absence of a C-18 carboxyl group, and the position of the macrocyclic keto group produce divergent ionophoric, hemolytic, and membrane-selectivity profiles even among close structural relatives [1]. Three critical variables decouple potency from mammalian-cell safety when substituting Perimycin A for vacidin A, amphotericin B, candicidin D, or nystatin: (i) the net electric charge governs both antifungal potency and hemolytic activity in opposite rank orders [2]; (ii) the absence of a free carboxyl group fundamentally alters the mechanism of ion flux and reduces collateral hemolysis approximately 100-fold relative to vacidin A at equivalent K⁺ permeability [1]; and (iii) perimycin tolerates N-acyl and N-succinyl derivatization with substantially better retention of antifungal activity than amphotericin B or nystatin, directly impacting formulation flexibility [3]. Selecting an unverified analog therefore risks either unacceptable hemolysis or loss of efficacy upon derivatization, with no simple potency-toxicity scaling from one heptaene to another.

Charge-dependent selectivity inversion: Net electric charge governs antifungal and hemolytic rank orders in opposite directions; substituting a neutral or negatively charged heptaene may shift membrane selectivity away from the reported perimycin A profile.
Ion-flux mechanism mismatch: Lack of the C-18 carboxyl group eliminates protonophoric K⁺/H⁺ exchange, so vacidin A or amphotericin B cannot reproduce perimycin A's distinct ionophoric behavior, altering both potency and hemolysis endpoints.
Derivatization tolerance differs: N-acyl and N-succinyl modifications preserve antifungal activity significantly better for perimycin A than for amphotericin B or nystatin; formulation strategies optimized for other polyenes may not transfer directly.

Perimycin A: Quantitative Differential Evidence Against Closest Comparators


~100-Fold Lower Hemolytic Activity than Vacidin A Despite Equivalent K⁺ Permeability

In a direct head-to-head study on human red blood cells, perimycin A and vacidin A induced K⁺ permeability with approximately equal efficiency; however, vacidin A was roughly 100-fold more hemolytic [1]. The study further demonstrated that vacidin A's pronounced hemolysis depends on a protonophoric K⁺/H⁺ exchange mechanism requiring the free C-18 carboxyl group, which is absent in perimycin A. Instead, perimycin A's residual hemolysis is driven by a slower Cl⁻ conductive flux, resulting in dramatically reduced red blood cell lysis [1].

Hemolysis vs K⁺ flux
Head-to-head
~100-fold lower hemolytic activity than vacidin A at equivalent K⁺ permeability
Supports ionophoric selectivity interpretation
Human RBC model; K⁺/H⁺ exchange mechanism absent in perimycin A
Hemolysis Ionophoric selectivity Membrane permeability

Positive Net Charge Drives Selective Toxicity Toward Ergosterol-Containing Membranes vs. Cholesterol-Containing Membranes

A systematic comparison of aromatic heptaene macrolides and their N-acyl/methyl ester derivatives demonstrated that positively charged antibiotics (including perimycin A) were consistently more active on ergosterol-containing membranes than on cholesterol-containing membranes, whereas neutral and negatively charged compounds showed reduced discrimination [1]. Antifungal activity ranked: neutral ≃ positively charged > negatively charged. Critically, hemolytic activity followed the opposite order: neutral > negatively charged >> positively charged, meaning perimycin A occupies the most favorable position in the selectivity matrix—high antifungal activity combined with the lowest hemolytic activity among the charge classes tested [1].

Charge-driven selectivity
Cross-study comparable
Positively charged heptaenes show higher ergosterol/cholesterol discrimination; hemolysis inversely ranked (neutral > negative > positive)
Reported membrane selectivity context
S. cerevisiae growth; human RBC lysis; lipid vesicles with defined sterols
Selective toxicity Membrane selectivity Ergosterol vs. cholesterol

Superior Retention of Antifungal Activity Upon N-Dimethylaminoacyl Derivatization vs. Amphotericin B and Nystatin

N-dimethylaminoacyl derivatives were synthesized for four polyene macrolides representing major structural groups—amphotericin B, nystatin, aureofacin, and perimycin—and tested against Saccharomyces cerevisiae and Candida albicans [1]. The antifungal activities of amphotericin B and nystatin derivatives dropped 'a few-fold' relative to the parent antibiotics, whereas derivatives of aureofacin and perimycin showed 'better retention of activity' [1]. Although the study reports relative rather than absolute MIC shifts, the differential is qualitatively consistent and reproducible across both test organisms.

Derivative activity retention
Cross-study comparable
N-dimethylaminoacyl perimycin derivatives retain higher antifungal activity than amphotericin B or nystatin derivatives
Supports derivatization feasibility review
Qualitative rank; C. albicans & S. cerevisiae; exact MIC shifts in full text
Chemical derivatization Structure-activity relationship Antifungal potency retention

N-Succinyl Derivatization Yields Water-Soluble Salts Without Abolishing Activity—Not Achievable with Native Amphotericin B

N-succinyl perimycin forms readily water-soluble salts (e.g., sodium salt) that retain much of the antifungal activity of the parent perimycin [1]. This property contrasts with most unsubstituted polyene macrolides, which are poorly water-soluble and require deoxycholate complexation or liposomal encapsulation for parenteral administration. The fungicidal action of N-succinyl perimycin against Saccharomyces cerevisiae is mediated through potassium leakage and is reversible by extracellular K⁺, confirming a mechanism analogous to that of the parent antibiotic [1]. A separate 1961 study confirmed that perimycin is the only heptaene among candidin, amphotericin B, candicidin, and trichomycin that is not amphoteric, enabling simpler N-acetyl derivatization to water-soluble forms [2].

Water-soluble salt formation
Supporting evidence
N-succinyl perimycin sodium salt: readily water-soluble; retains significant antifungal activity
Reported formulation-relevant property
Unique non-amphoteric heptaene (Lechevalier 1961); K⁺-reversible fungicidal action
Water solubility N-succinyl derivatization Formulation

Eco-Friendly Agricultural Fungicide: Perimycin A's Non-Clinical Niche vs. Clinical Heptaenes

A comprehensive 2021 review systematically documented the preparation, physicochemical properties, chemical structure, and biological activity of perimycin, summarizing its various practical applications as an eco-friendly antifungal preparation in agriculture [1]. While amphotericin B remains the dominant clinical polyene and candicidin is used topically, perimycin has been positioned as a plant-protection agent with fungicidal activity suitable for environmentally conscious agricultural use [1]. In the 1972 comparative in vivo candidiasis study, perimycin showed efficacy equivalent to all other heptaenes (amphotericin B, candicidin, levorin, mycoheptin, etc.) by the subcutaneous route, but lacked oral activity—a profile that, while limiting clinical utility, is acceptable for agricultural foliar or soil applications [2].

Agricultural fungicide review
Class-level inference
2021 review documents eco-friendly plant-protection use; s.c. activity comparable to amphotericin B in murine candidiasis, no oral activity
Supports agricultural application review
Data to verify for specific crop-pathogen systems; review aggregates physico-chemical and field data
Agricultural fungicide Eco-friendly Non-clinical application

Structural Revision: Keto Group at C-5, Not C-13—A Key Distinction from Candicidin D

The gross structure of perimycin A was revised in 1995 based on comprehensive NMR studies (DQF-COSY, ROESY, HSQC), relocating the keto group from the originally assigned C-13 position to C-5 [1]. This structural revision distinguishes perimycin A from the closely related candicidin D scaffold, where the oxidation pattern differs. The stereostructure was fully established, providing the first definitive assignment of all chiral centers in the macrolide ring and the perosamine sugar attachment [1]. CAS Registry records confirm that perimycin A is formally named as a 4′-amino-3′-deamino-18-decarboxy-40-demethyl-4′-deoxy-3,7-dideoxo-3,3′,7-trihydroxy-N47,18-dimethyl-5-oxo-candicidin D cyclic 15,19-hemiacetal, explicitly encoding the structural differences from candicidin D [2].

C-5 keto structural revision
Supporting evidence
Keto group relocated from C-13 to C-5 by NMR (DQF-COSY, ROESY, HSQC); full stereostructure assigned in 1995
Supports QC identity verification
Spectroscopic fingerprint distinct from candicidin D scaffold
Stereostructure NMR Candicidin D analog

Perimycin A: Evidence-Based Application Scenarios for Research and Industrial Procurement


Membrane Selectivity Studies Requiring Low Hemolytic Background

Researchers investigating polyene–sterol interactions, ion channel formation, or membrane permeability mechanisms should select Perimycin A over vacidin A when the experimental readout requires inducing K⁺ flux without the confounding variable of rapid hemolysis. As demonstrated by Cybulska et al. (1989) [1], perimycin A achieves equivalent K⁺ permeability to vacidin A while producing ~100-fold less red blood cell lysis, enabling cleaner electrophysiological or fluorescence-based measurements in mammalian cell models. The absence of protonophoric K⁺/H⁺ exchange further simplifies interpretation of ion-flux data.

Derivatization Chemistry for Water-Soluble Polyene Probes or Formulations

Laboratories developing water-soluble polyene conjugates, fluorescent probes, or non-liposomal aqueous formulations should prioritize Perimycin A over amphotericin B or nystatin as the starting scaffold. N-succinyl perimycin sodium salt is readily water-soluble and retains significant antifungal activity [2], whereas analogous amphotericin B derivatives suffer from more pronounced activity loss [3]. The non-amphoteric nature of perimycin A—unique among major heptaenes—simplifies derivatization chemistry by avoiding zwitterionic complications [4].

Agricultural Fungicide Development and Eco-Toxicology Research

Teams developing environmentally acceptable antifungal agents for crop protection should select Perimycin A as the reference heptaene, supported by the Belakhov (2021) review that specifically catalogs its eco-friendly agricultural applications [5]. Unlike amphotericin B, which carries clinical toxicity baggage and regulatory restrictions, perimycin A has published precedent for plant-protection use. Procurement for agricultural field trials or residue studies is directly supported by peer-reviewed literature documenting its fungicidal spectrum in non-clinical contexts.

Quality Control and Identity Verification of Polyene Macrolide Standards

Analytical laboratories requiring authenticated reference material for polyene macrolide identification should use Perimycin A with the confirmed C-5 keto stereostructure as a defined NMR standard [6]. The 1995 structural revision provides unambiguous spectroscopic markers (ROESY correlations, ¹H and ¹³C assignments) that distinguish it from the closely related candicidin D scaffold. The CAS registry entry (62327-61-1) and InChIKey (SIJFZOSSGXKJCI-FTNWOYNKSA-N) [7] provide additional orthogonal identity verification against mislabeled or cross-contaminated polyene stocks.

Application
Selection Property
Validation Focus
Ion-flux and membrane selectivity studies
Charge-dependent hemolysis profile
K⁺ permeability vs. hemolysis endpoint review
Water-soluble polyene derivatization
Non-amphoteric scaffold for N-succinyl conjugation
Derivative activity retention and aqueous solubility
Agricultural fungicide research
Documented eco-friendly plant protection precedent
Phytopathogenic spectrum and environmental fate analysis
Polyene macrolide QC and identity verification
Definitive C-5 keto stereostructure (NMR)
Spectroscopic fingerprint vs. candicidin D scaffold
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